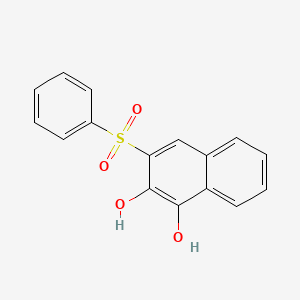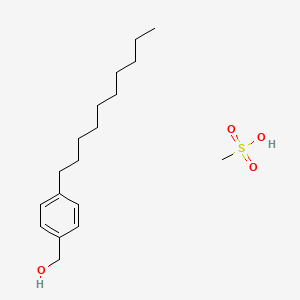
(4-Decylphenyl)methanol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Decylphenyl)methanol and methanesulfonic acid are two distinct chemical compounds. (4-Decylphenyl)methanol is an organic compound with a long alkyl chain attached to a phenyl group, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications. The combination of these two compounds can lead to interesting chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
(4-Decylphenyl)methanol
Synthesis: (4-Decylphenyl)methanol can be synthesized through the reduction of (4-Decylphenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether, under controlled temperature conditions.
-
Methanesulfonic Acid
Synthesis: Methanesulfonic acid can be produced through the oxidation of dimethyl sulfide using oxidizing agents like chlorine or nitric acid.
Industrial Production: Industrially, methanesulfonic acid is produced via the electrochemical sulfonation of methane in the presence of oleum.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
(4-Decylphenyl)methanol: can undergo oxidation to form (4-Decylphenyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Methanesulfonic Acid: can participate in oxidation reactions to form methanesulfonic acid anhydride.
-
Reduction
(4-Decylphenyl)methanol: can be reduced from (4-Decylphenyl)ketone using reducing agents like NaBH4 or LiAlH4.
-
Substitution
Methanesulfonic Acid: can undergo nucleophilic substitution reactions to form methanesulfonates when reacted with alcohols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products
(4-Decylphenyl)methanol: (4-Decylphenyl)ketone (oxidation product).
Methanesulfonic Acid: Methanesulfonic acid anhydride (oxidation product), methanesulfonates (substitution products).
Wissenschaftliche Forschungsanwendungen
Chemistry
Electrochemistry: Methanesulfonic acid-based electrolytes are used in redox flow batteries and electroplating applications.
Biology and Medicine
Drug Synthesis: Methanesulfonic acid is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric Acid (H2SO4): Another strong acid used in similar applications but is more corrosive and less environmentally friendly compared to methanesulfonic acid.
Trifluoromethanesulfonic Acid (CF3SO3H): A stronger acid than methanesulfonic acid, used in specialized applications requiring superacidity.
Uniqueness
Eigenschaften
CAS-Nummer |
61440-56-0 |
|---|---|
Molekularformel |
C18H32O4S |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4-decylphenyl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C17H28O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16;1-5(2,3)4/h11-14,18H,2-10,15H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
CKMHPCZEECBEEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)CO.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


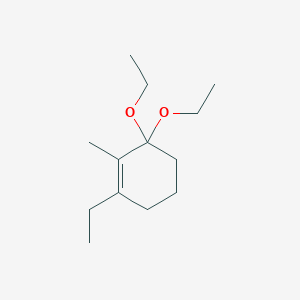
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
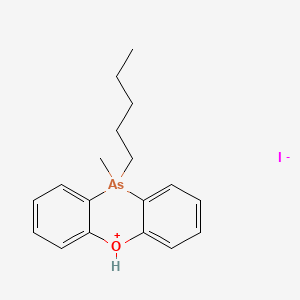
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
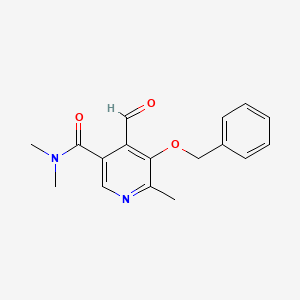
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
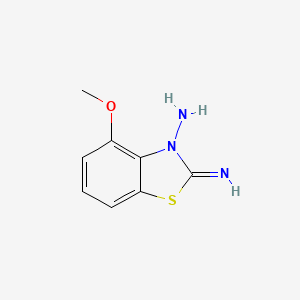
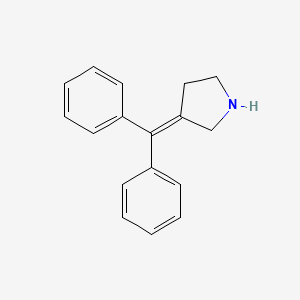
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
